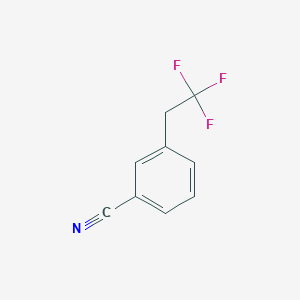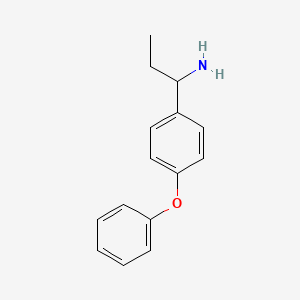
1-(4-Phenoxyphenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenoxyphenyl)propan-1-amine is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxyphenyl)propan-1-amine typically involves the nucleophilic substitution reaction of 4-phenoxybenzyl chloride with ammonia or an amine. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
[ \text{4-Phenoxybenzyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. Catalysts such as palladium or nickel may be used to facilitate the reaction under milder conditions. Additionally, continuous flow reactors can be employed to streamline the production process and improve scalability.
化学反应分析
Types of Reactions
1-(4-Phenoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
1-(4-Phenoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Phenoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways, influence enzyme activity, or alter receptor function, depending on its specific application.
相似化合物的比较
1-(4-Phenoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:
Fluoxetine: An antidepressant with a similar phenoxyphenyl structure.
Venlafaxine: Another antidepressant with a related amine structure.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor with a comparable amine group.
These compounds share structural similarities but differ in their specific functional groups and pharmacological effects. This compound is unique due to its specific combination of phenoxy and amine groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
473732-65-9 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC 名称 |
1-(4-phenoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C15H17NO/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11,15H,2,16H2,1H3 |
InChI 键 |
WHSQWQZVVBTEAG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


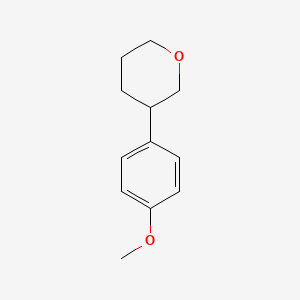
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122057.png)
![9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
![Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14122067.png)
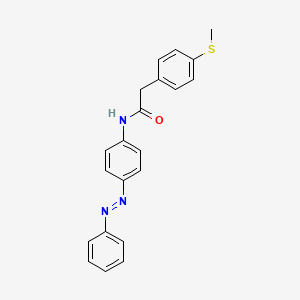

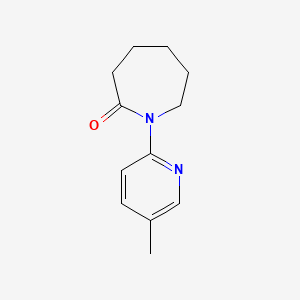
![Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)

![(7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14122113.png)
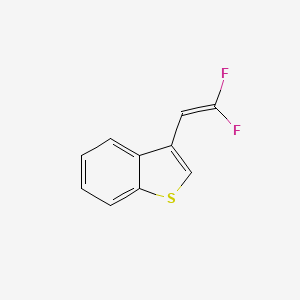
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
